molecular formula C6H4ClN3 B3034555 2-Chloroimidazo[1,2-A]pyrimidine CAS No. 189115-89-7

2-Chloroimidazo[1,2-A]pyrimidine

Cat. No. B3034555
M. Wt: 153.57 g/mol
InChI Key: JZYOHSQSRDINGH-UHFFFAOYSA-N
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Description

2-Chloroimidazo[1,2-a]pyrimidine is a heterocyclic compound that is part of a broader class of imidazo[1,2-a]pyrimidines. These compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design. The chloro group at the 2-position on the imidazo[1,2-a]pyrimidine ring system provides a reactive site for further chemical modifications, which can be exploited in the synthesis of various derivatives with enhanced or specific pharmacological properties.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives can be achieved through various methods. One efficient approach involves the palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine at the 3-position with aryl bromides, providing a one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle . Another method utilizes thiamine hydrochloride (VB1) as a catalyst for the one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives in a water medium, highlighting the use of water as an environmentally benign solvent .

Molecular Structure Analysis

The molecular structure of 2-chloroimidazo[1,2-a]pyrimidine is characterized by the presence of a fused imidazole and pyrimidine ring system. The chloro substituent at the 2-position is a key functional group that influences the reactivity and subsequent chemical transformations of the molecule. The structure of related compounds has been elucidated using various spectroscopic techniques, including NMR and 2D-NMR experiments .

Chemical Reactions Analysis

2-Chloroimidazo[1,2-a]pyrimidine can undergo a variety of chemical reactions due to the presence of both the imidazole ring and the chloro substituent. For instance, sequential functionalization of 2,4-dichloropyrimidine has been described, leading to the synthesis of 4-aryl-5-pyrimidinylimidazoles, which are medicinally important . Additionally, iodine-promoted synthesis of 2-arylimidazo[1,2-a]pyridines in aqueous media has been reported, showcasing environmentally sustainable approaches to synthesizing imidazo[1,2-a]pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloroimidazo[1,2-a]pyrimidine and its derivatives are influenced by the heterocyclic core and the substituents attached to it. These properties are crucial for determining the compound's solubility, stability, and suitability for use in various applications, including medicinal chemistry and material science. For example, pyrido[1,2-a]benzimidazoles, which share a similar heterocyclic framework, have been noted for their solubility and DNA intercalation properties .

Scientific Research Applications

Synthesis of Sulfonylurea Herbicides

2-Chloroimidazo[1,2-a]pyrimidine serves as an intermediate in the synthesis of sulfonylurea herbicides, such as imazosulfuron and its derivatives. Through a series of chemical reactions involving chlorosulfonation, ammonolysis, condensation, and addition reactions, these herbicides are produced, demonstrating the compound's role in the development of agricultural chemicals (Shi Gui-zhe, 2015).

Antibacterial Activity

Research indicates that 2-chloroimidazo[1,2-a]pyrimidine derivatives possess antibacterial properties. A study synthesized new fused pyrazolopyrimidin derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, finding that some compounds exhibited high inhibition activity (E. H. Zimam, 2014).

Green Chemistry Synthesis

The compound has been used in green chemistry for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives. This method highlights the use of thiamine hydrochloride as a catalyst and water as a solvent, emphasizing environmentally friendly chemical processes (Jun-hua Liu, Min Lei, Lihong Hu, 2012).

Synthesis and Structural Analysis

2-Chloroimidazo[1,2-a]pyrimidine is also key in synthesizing complex molecules like 2-(1H-indol-1-yl)-6-ferrocenyl-4-(2-chloroimidazo[1,2-a]pyridin-3-yl)pyrimidine. These compounds exhibit intramolecular charge transfer, making them interesting for studies in molecular electronics and photonics (A. D. Antuf’eva et al., 2018).

Environmental Impact and Degradation

Studies on the degradation of imazosulfuron, a compound derived from 2-chloroimidazo[1,2-a]pyrimidine, in soil have provided insights into its environmental fate. The degradation pathways and half-life under different conditions (aerobic and anaerobic) have been explored, offering vital information for assessing the environmental impact of such chemicals (P. Morrica et al., 2001).

properties

IUPAC Name

2-chloroimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-4-10-3-1-2-8-6(10)9-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYOHSQSRDINGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301721
Record name 2-Chloroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroimidazo[1,2-A]pyrimidine

CAS RN

189115-89-7
Record name 2-Chloroimidazo[1,2-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189115-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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